molecular formula C41H55N8O7P B12082510 Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester CAS No. 1027512-25-9

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester

Cat. No.: B12082510
CAS No.: 1027512-25-9
M. Wt: 802.9 g/mol
InChI Key: QDVVHDWLKVWLFU-UHFFFAOYSA-N
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Description

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester is a complex organic compound with a unique structure This compound is characterized by its phosphoramidous acid core, which is modified with various functional groups, including cyanoethyl and diazenyl groups

Preparation Methods

The synthesis of Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester involves multiple steps. The synthetic route typically starts with the preparation of the phosphoramidous acid core, followed by the introduction of the cyanoethyl and diazenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the diazenyl groups makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl groups can participate in electron transfer reactions, while the cyanoethyl group can act as a nucleophile in biochemical processes. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester can be compared with other phosphoramidous acid derivatives. Similar compounds include:

  • Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[2-(4-methoxyphenyl)diazenyl]hexyl ester
  • Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[2-(4-chlorophenyl)diazenyl]hexyl ester

The presence of the diazenyl and cyanoethyl groups differentiates it from other phosphoramidous acid derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

1027512-25-9

Molecular Formula

C41H55N8O7P

Molecular Weight

802.9 g/mol

IUPAC Name

3-[6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H55N8O7P/c1-29(2)48(30(3)4)57(56-25-13-20-42)55-24-10-8-7-9-23-54-41-34-15-12-22-47-21-11-14-31(40(34)47)26-37(41)46-45-36-28-38(52-5)35(27-39(36)53-6)44-43-32-16-18-33(19-17-32)49(50)51/h16-19,26-30H,7-15,21-25H2,1-6H3

InChI Key

QDVVHDWLKVWLFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCOC1=C(C=C2CCCN3C2=C1CCC3)N=NC4=C(C=C(C(=C4)OC)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC)OCCC#N

Origin of Product

United States

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